![molecular formula C48H28N4NiO8 B13417063 hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and benzaldehyde derivatives under acidic conditions.
Metalation: The porphyrin core is then metalated with nickel(II) ions to form the nickel(II) porphyrin complex.
Functionalization: The final step involves the functionalization of the porphyrin complex with benzoate groups through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by light or chemical oxidants, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, typically involving reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups on the porphyrin ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Light, oxygen, or chemical oxidants like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce singlet oxygen or other reactive oxygen species, while substitution reactions can yield a variety of functionalized porphyrin derivatives.
Applications De Recherche Scientifique
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has several scientific research applications:
Photodynamic Therapy (PDT): The compound is used as a photosensitizer in PDT for cancer treatment.
Catalysis: The compound serves as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biological Imaging: Due to its fluorescent properties, the compound is used in biological imaging to visualize cellular processes.
Sustainable Chemistry: The compound is employed in photocatalysis for sustainable chemical processes.
Mécanisme D'action
The mechanism of action of hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves the following steps:
Light Absorption: The compound absorbs light, leading to an excited singlet state.
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to form an excited triplet state.
Reactive Oxygen Species Generation: The excited triplet state interacts with molecular oxygen to produce reactive oxygen species, such as singlet oxygen, which can induce cell damage or catalyze chemical reactions.
Comparaison Avec Des Composés Similaires
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate can be compared with other similar compounds, such as:
5,10,15,20-Tetrakis(4-carboxylatophenyl)porphyrin: This compound is also used in photodynamic therapy and catalysis but lacks the nickel(II) ion, which can affect its photophysical properties.
5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin: This water-soluble porphyrin has unique aggregation properties and is used in catalysis and biological applications.
The uniqueness of this compound lies in its specific functional groups and metalation with nickel(II), which enhance its photophysical properties and broaden its range of applications.
Propriétés
Formule moléculaire |
C48H28N4NiO8 |
|---|---|
Poids moléculaire |
847.4 g/mol |
Nom IUPAC |
hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Ni/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
Clé InChI |
KRJLBWKAYPGJOF-UHFFFAOYSA-L |
SMILES canonique |
[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


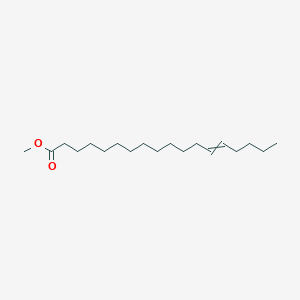
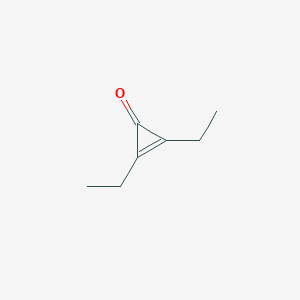

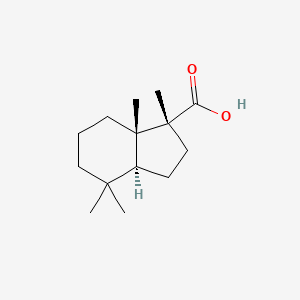
![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
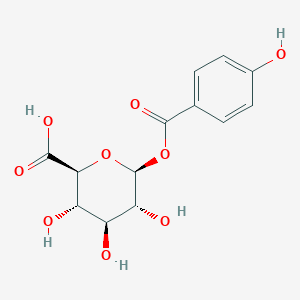

![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)

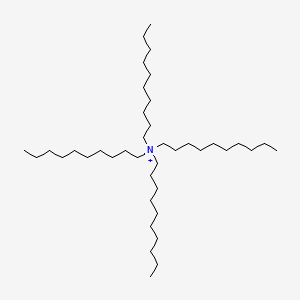
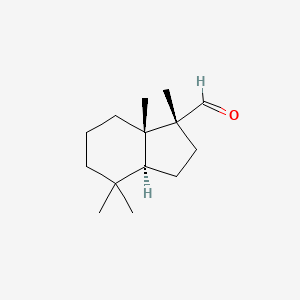
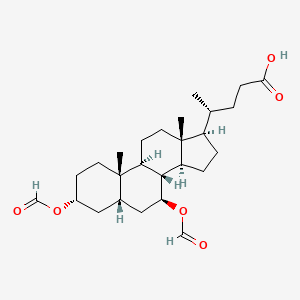
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)

